N-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]phenyl}acetamide
Overview
Description
Compounds like “N-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]phenyl}acetamide” belong to a class of organic compounds known as acetamides. Acetamides are characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate phenyl compound with an acetamide under suitable conditions . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound like this would consist of a phenyl ring (a six-membered carbon ring) attached to an acetamide group. The phenyl ring would have a bromo and a tetramethylbenzyl group attached to it .Chemical Reactions Analysis
The chemical reactions that such a compound might undergo would depend on the specific conditions and reactants present. For example, the bromo group might be replaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, it might have a certain melting point, boiling point, and solubility in various solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-11-13(3)19(20)14(4)12(2)18(11)10-23-17-8-6-16(7-9-17)21-15(5)22/h6-9H,10H2,1-5H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTDPCMJPCEXGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)NC(=O)C)C)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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